

2,4,6-Trichlororesorcinol CAS number and structure

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Compound of Interest

Compound Name: 2,4,6-Trichlororesorcinol

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An In-Depth Technical Guide to **2,4,6-Trichlororesorcinol**: Synthesis, Properties, and Analytical Characterization

Authored by: A Senior Application Scientist

Foreword: This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It delves into the core chemical attributes of **2,4,6-trichlororesorcinol**, a halogenated aromatic compound with significant potential in various scientific and industrial domains. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes established principles of organic chemistry and analytical science to provide a robust framework for its synthesis, characterization, and safe handling. The protocols and data presented herein are grounded in the well-understood chemistry of resorcinols and chlorinated phenols, offering a reliable starting point for further investigation.

Chemical Identity and Structure

2,4,6-Trichlororesorcinol, with the CAS number 26378-73-4, is a chlorinated derivative of resorcinol (1,3-dihydroxybenzene).^{[1][2]} The structure features a benzene ring substituted with two hydroxyl (-OH) groups at positions 1 and 3, and three chlorine (-Cl) atoms at positions 2, 4, and 6. The hydroxyl groups are strong activating groups in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Consequently, the 2, 4, and 6 positions are highly susceptible to substitution.

The presence of both hydroxyl and chloro substituents imparts a unique combination of properties to the molecule, including high reactivity, potential for hydrogen bonding, and altered electronic characteristics compared to the parent resorcinol molecule.

Table 1: Chemical Identifiers for **2,4,6-Trichlororesorcinol**

Identifier	Value
CAS Number	26378-73-4[1][2]
Molecular Formula	C ₆ H ₃ Cl ₃ O ₂
Molecular Weight	213.45 g/mol
IUPAC Name	2,4,6-trichlorobenzene-1,3-diol
Canonical SMILES	<chem>C1=C(C(=C(C(=C1Cl)O)Cl)O)Cl</chem>

Synthesis of 2,4,6-Trichlororesorcinol: A Conceptual Approach

The synthesis of **2,4,6-trichlororesorcinol** can be logically achieved through the direct chlorination of resorcinol. The hydroxyl groups of resorcinol are highly activating, making the aromatic ring electron-rich and thus highly susceptible to electrophilic attack by chlorine.

Proposed Synthetic Pathway: Electrophilic Aromatic Substitution

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), is introduced to a solution of resorcinol. The electron-rich resorcinol ring acts as a nucleophile, attacking the electrophilic chlorine species. The reaction is expected to be facile and may not require a Lewis acid catalyst due to the high activation of the ring.

Conceptual Experimental Protocol

Objective: To synthesize **2,4,6-trichlororesorcinol** via the direct chlorination of resorcinol.

Materials:

- Resorcinol ($C_6H_6O_2$)
- Sulfuryl chloride (SO_2Cl_2)
- Dichloromethane (CH_2Cl_2) or another suitable inert solvent
- Sodium bicarbonate ($NaHCO_3$) solution (saturated)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Deionized water

Equipment:

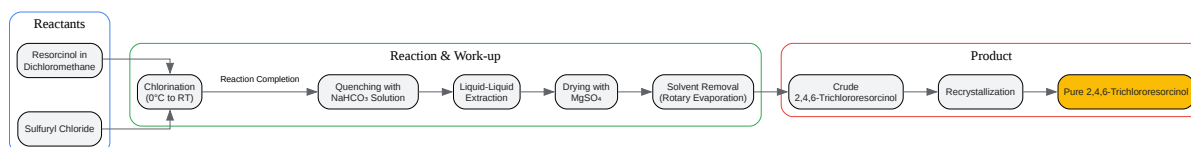
- Three-necked round-bottom flask
- Dropping funnel
- Reflux condenser
- Magnetic stirrer with hotplate
- Separatory funnel
- Rotary evaporator
- Crystallization dish

Procedure:

- **Reaction Setup:** In a well-ventilated fume hood, dissolve resorcinol in dichloromethane in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
- **Chlorination:** Cool the solution in an ice bath. Slowly add sulfuryl chloride dropwise from the dropping funnel to the stirred solution. The addition should be controlled to maintain a low reaction temperature and prevent excessive side reactions.

- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (resorcinol) is consumed.
- **Quenching:** Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a saturated solution of sodium bicarbonate to neutralize any remaining acid.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with deionized water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude **2,4,6-trichlororesorcinol** by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Synthesis Workflow Diagram



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Caption: Conceptual workflow for the synthesis of **2,4,6-Trichlororesorcinol**.

Physicochemical Properties

Due to the limited availability of experimental data for **2,4,6-trichlororesorcinol**, the following properties are estimated based on the known values for resorcinol and related chlorinated

phenols. These values should be considered as approximations and require experimental validation.

Table 2: Estimated Physicochemical Properties of **2,4,6-Trichlororesorcinol**

Property	Estimated Value/Characteristic	Rationale
Appearance	White to off-white crystalline solid	Similar to other chlorinated phenols.
Melting Point	> 110 °C	Higher than resorcinol (110 °C) due to increased molecular weight and intermolecular forces from chlorine atoms.
Boiling Point	> 280 °C	Significantly higher than resorcinol (277 °C) due to increased molecular weight.
Solubility in Water	Low	The presence of three hydrophobic chlorine atoms is expected to significantly reduce water solubility compared to resorcinol.
Solubility in Organic Solvents	Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate)	Expected to be soluble in common organic solvents.
pKa	Lower than resorcinol (~9.15)	The electron-withdrawing chlorine atoms are expected to increase the acidity of the hydroxyl protons.

Analytical Methodology

The accurate detection and quantification of **2,4,6-trichlororesorcinol** are crucial for its application and for monitoring its presence in various matrices. Gas Chromatography-Mass

Spectrometry (GC-MS) is the recommended technique due to its high sensitivity, selectivity, and ability to provide structural information.

Recommended Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC is well-suited for the separation of volatile and semi-volatile compounds like chlorinated phenols. Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the parent ion and its fragmentation pattern. For trace analysis in complex matrices, GC coupled with tandem mass spectrometry (GC-MS/MS) can offer even higher selectivity and lower detection limits.^[3]

General Analytical Protocol

Objective: To detect and quantify **2,4,6-trichlororesorcinol** in a sample matrix using GC-MS.

1. Sample Preparation:

- Extraction: For solid samples, a solvent extraction (e.g., with dichloromethane or ethyl acetate) may be necessary. For aqueous samples, liquid-liquid extraction or solid-phase extraction (SPE) with a suitable sorbent is recommended.
- Derivatization (Optional but Recommended): The hydroxyl groups of **2,4,6-trichlororesorcinol** can be derivatized to improve its volatility and chromatographic peak shape. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl groups to trimethylsilyl (TMS) ethers.

2. GC-MS Analysis:

- Gas Chromatograph (GC):
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating chlorinated phenols.
 - Injection: A splitless injection is preferred for trace analysis to maximize the amount of analyte reaching the column.
 - Temperature Program: An optimized temperature gradient is used to ensure good separation of the target analyte from other components in the sample.

- Mass Spectrometer (MS):
 - Ionization: Electron Ionization (EI) at 70 eV is the standard method.
 - Acquisition Mode: For initial identification, a full scan mode is used to obtain the complete mass spectrum. For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for GC-MS/MS is employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte.

3. Data Analysis:

- Identification: The retention time of the analyte peak is compared to that of a known standard. The mass spectrum of the peak is then compared to a reference spectrum for confirmation.
- Quantification: An external or internal standard calibration curve is constructed by analyzing standards of known concentrations. The concentration of **2,4,6-trichlororesorcinol** in the sample is then determined from this curve.

Potential Applications

The unique structure of **2,4,6-trichlororesorcinol** suggests its utility in several areas of chemical research and development:

- Organic Synthesis: It can serve as a versatile building block for the synthesis of more complex molecules. The hydroxyl and chloro groups provide multiple sites for further functionalization.
- Polymer Science: As a tri-functional monomer, it can be used in the production of specialty polymers, resins, and cross-linking agents, potentially imparting flame-retardant or antimicrobial properties.^[4]
- Pharmaceutical and Agrochemical Research: The chlorinated phenol moiety is a common feature in many bioactive compounds. **2,4,6-Trichlororesorcinol** could be a precursor for the synthesis of novel therapeutic agents or pesticides.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2,4,6-trichlororesorcinol** is not readily available, the safety precautions can be inferred from its structural similarity to other chlorinated phenols, such as 2,4,6-trichlorophenol.

Hazard Assessment

Based on data for analogous compounds, **2,4,6-trichlororesorcinol** should be handled as a hazardous substance with the following potential risks:

- Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.
- Irritation: Expected to cause skin and eye irritation.^[5]
- Long-term Effects: Some chlorinated phenols are suspected carcinogens.^[6]

Recommended Handling Precautions

- Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield.
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
 - Body Protection: Wear a lab coat and closed-toe shoes.
- Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

2,4,6-Trichlororesorcinol is a halogenated aromatic compound with significant potential for applications in organic synthesis, polymer science, and medicinal chemistry. While detailed experimental data for this specific molecule is sparse, this guide provides a comprehensive overview of its chemical identity, a plausible synthesis route, recommended analytical methods, and essential safety precautions based on established chemical principles. Further research is warranted to experimentally validate the properties and explore the full range of applications for this intriguing molecule.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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